2-(Dimethylamino)quinoline-6-carboxylic acid
Description
2-(Dimethylamino)quinoline-6-carboxylic acid is a quinoline derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at position 2 and a carboxylic acid (-COOH) group at position 6 of the heteroaromatic quinoline ring. Quinoline derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
2-(dimethylamino)quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)11-6-4-8-7-9(12(15)16)3-5-10(8)13-11/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXZWOXQTWHGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C=C1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Quinoline-6-carboxylic Acid Derivative
Conversion to Acid Chloride
Nucleophilic Substitution to Introduce Dimethylamino Group
- The acid chloride intermediate reacts with nucleophiles such as amines or hydroxy compounds in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at elevated temperatures (around 90 °C) for 24 hours.
- This step allows introduction of the dimethylamino substituent or related groups to yield the target functionalized quinoline carboxylic acid derivatives.
Alternative Methods: Multi-Step Synthesis from Diaminobenzoic Acids
Another synthetic route involves starting from 3,4-diaminobenzoic acid or its isomers, which undergo condensation and ring closure reactions to form quinoline derivatives.
- The conversion of 3,4-diaminobenzoic acid to quinoxaline-6-carboxylic acid analogs has been documented using sodium glyoxal bisulfite, followed by amidation steps.
- Although this method is more commonly applied to quinoxaline systems, it informs potential strategies for quinoline carboxylic acid derivatives bearing amino substituents.
- This approach is more complex and involves multiple steps including oxidation, reduction, amidation, nitration, and hydrolysis.
Summary Table of Preparation Methods
| Step | Method | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Quinoline ring formation via Pfitzinger reaction | Ketones + isatin derivatives, acidic/basic conditions | Forms 2-substituted quinoline-6-carboxylic acids |
| 2 | Acid chloride formation | Thionyl chloride, reflux 3 h | Converts carboxylic acid to acid chloride, crude used directly |
| 3 | Nucleophilic substitution | Dimethylamine or related nucleophile, K2CO3, DMF, 90 °C, 24 h | Introduces dimethylamino group at 2-position |
| Alternative | Multi-step synthesis from diaminobenzoic acid | Sodium glyoxal bisulfite, amidation, oxidation, reduction steps | More complex, longer route, starting from expensive materials |
Research Findings and Considerations
- The Pfitzinger reaction-based method is efficient for preparing 2-(dimethylamino)quinoline-6-carboxylic acid derivatives with good yields and straightforward workup.
- The use of thionyl chloride to form acid chlorides is a standard procedure facilitating further functionalization without isolation of intermediates.
- Multi-step syntheses from diaminobenzoic acids, while feasible, are less practical due to the complexity and cost of starting materials.
- No direct oxidation methods using mild oxidants (e.g., air or oxygen with catalysts) have been reported for direct conversion of methyl-quinoline derivatives to carboxylic acids, indicating the necessity of stepwise synthetic routes.
Chemical Reactions Analysis
Oxidation Reactions
The dimethylamino group and quinoline ring undergo oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA), leading to N-oxide formation or cleavage of the dimethylamino substituent .
Key observations :
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N-Oxidation : Oxygen insertion at the quinoline nitrogen produces 2-(dimethylamino)quinoline-6-carboxylic acid N-oxide, observed in studies using H₂O₂ .
-
Side-chain oxidation : The dimethylamino group can be oxidized to a carboxylic acid under strong conditions (e.g., KMnO₄ in acidic media) .
Reduction Reactions
Reductive transformations target the quinoline ring and carboxylic acid moiety:
Mechanistic insights :
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Hydrogenation of the quinoline ring proceeds via dihydroquinoline intermediates, confirmed through deuterium-labeling experiments .
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LiAlH₄ reduces the carboxylic acid to a primary alcohol without affecting the dimethylamino group .
Substitution Reactions
The carboxylic acid and dimethylamino groups serve as handles for functionalization:
3.1. Carboxylic Acid Derivatives
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Amidation | SOCl₂ → RNH₂, CH₂Cl₂, Et₃N | N-substituted carboxamides | 63–86% | |
| Esterification | H₂SO₄, ROH, reflux | Alkyl/aryl esters | 68–92% |
Example : Reaction with 3-(dimethylamino)-1-propylamine yields N-(3-(dimethylamino)propyl)-2-(2-nitrophenyl)quinoline-4-carboxamide (86% yield) .
3.2. Electrophilic Aromatic Substitution
The electron-rich quinoline ring undergoes:
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Halogenation : Br₂/FeBr₃ at 0°C introduces bromine at C-3 or C-7 positions .
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Nitration : HNO₃/H₂SO₄ at 50°C produces 3-nitro derivatives .
Multicomponent Reactions
The compound participates in Doebner hydrogen-transfer reactions for quinoline synthesis:
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Mechanism : Imine intermediates formed from anilines and aldehydes react with pyruvic acid, followed by dehydrogenation .
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Key feature : BF₃·THF catalysis enables electron-deficient aniline substrates (yields: 72–89%) .
Stability Under Environmental Conditions
| Factor | Effect | Reference |
|---|---|---|
| pH < 3 | Protonation of dimethylamino group | |
| UV light (254 nm) | Photodegradation via radical pathways | |
| Temperature > 150°C | Decarboxylation |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 2-(Dimethylamino)quinoline-6-carboxylic acid is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain analogues can inhibit the growth of ovarian cancer cells more effectively than standard treatments like carboplatin .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific pathways critical for tumor growth. The HSF1 pathway, for example, has been targeted by compounds derived from quinoline structures, leading to reduced tumor proliferation in preclinical models .
Biological Research
Metabotropic Glutamate Receptor Modulation
Research indicates that this compound and its derivatives can act as modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological disorders, making this compound a candidate for further exploration in neuropharmacology .
Neuroprotective Studies
In studies focusing on neuroprotection, quinoline derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Material Science
Synthesis of Functional Materials
The compound serves as a building block in the synthesis of novel materials, particularly in creating functionalized nanoparticles. These materials can be used for drug delivery systems due to their ability to encapsulate therapeutic agents and target specific tissues within the body .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against ovarian cancer cell lines |
| Pathway inhibition (HSF1) | Reduced tumor proliferation observed in xenograft models | |
| Biological Research | mGluR modulation | Potential therapeutic effects on neurological disorders |
| Neuroprotection | Protection against oxidative stress in neuronal cells | |
| Material Science | Functionalized nanoparticles | Effective drug delivery systems with targeted action |
Case Studies
Case Study 1: Ovarian Cancer Treatment
A study evaluated the efficacy of a series of this compound derivatives against ovarian cancer cell lines. The results indicated that specific modifications to the quinoline structure enhanced anticancer activity, making them potential candidates for further clinical development .
Case Study 2: Neuroprotection Mechanism Exploration
Another investigation focused on the neuroprotective properties of quinoline derivatives. The study highlighted their ability to reduce apoptosis in neuronal cells under oxidative stress conditions, suggesting their potential role in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects . The exact mechanism of action may vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The substituent at position 2 significantly alters physicochemical properties. Key examples include:
Key Observations :
- The dimethylamino group in the target compound improves aqueous solubility compared to methyl or chloro substituents, critical for bioavailability .
- Electron-withdrawing groups (e.g., -Cl) increase acidity of the carboxylic acid, while electron-donating groups (e.g., -N(CH₃)₂) may stabilize the deprotonated form .
Biological Activity
2-(Dimethylamino)quinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H14N2O2
- CAS Number : 958333-03-4
The compound features a quinoline ring system, which is known for its role in various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Cell Signaling Modulation : It influences signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer therapy.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. A comparative analysis is shown in Table 1 below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL | |
| Methicillin-resistant S. aureus | 10 µg/mL |
These results indicate that this compound exhibits significant antibacterial activity, particularly against resistant strains.
Antidiabetic Effects
Recent studies have also highlighted the potential antidiabetic properties of this compound. In a controlled animal study, it was observed that:
- Dosage : Administered at 0.006 mg/kg body weight.
- Effects : Significant reduction in blood glucose levels compared to control groups, indicating its potential as an antidiabetic agent.
Histopathological examinations revealed improvements in pancreatic tissue integrity, suggesting protective effects against diabetes-induced damage .
Case Studies
- Anticancer Properties : A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity towards H460 (lung cancer) and MKN-45 (gastric cancer) cells with IC50 values below 10 µM, indicating strong anticancer potential .
- Neuroprotective Effects : In a model of neurodegeneration, the compound showed promise in reducing oxidative stress markers and improving cognitive function in treated rats compared to untreated controls .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
